molecular formula C17H21NO2 B184912 (4-Ethoxybenzyl)(2-methoxybenzyl)amine CAS No. 444907-10-2

(4-Ethoxybenzyl)(2-methoxybenzyl)amine

Cat. No.: B184912
CAS No.: 444907-10-2
M. Wt: 271.35 g/mol
InChI Key: NVRCYCNSEDFZIP-UHFFFAOYSA-N
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Description

(4-Ethoxybenzyl)(2-methoxybenzyl)amine is a chemical reagent of interest in organic and medicinal chemistry research. While specific biological data for this compound is not widely reported in the scientific literature, its structural features are common in the development of pharmacologically active molecules. Structurally related benzylamine derivatives are frequently investigated as key intermediates in the synthesis of compounds with potential anticancer activity and antimicrobial properties . The presence of distinct ether-substituted benzyl groups may contribute to interactions with biological targets, similar to other aromatic amines used in drug discovery . Researchers may explore this di-benzylamine structure as a building block for the development of novel ligands or as a core scaffold in structure-activity relationship (SAR) studies. This compound is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-16-10-8-14(9-11-16)12-18-13-15-6-4-5-7-17(15)19-2/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRCYCNSEDFZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353350
Record name 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444907-10-2
Record name 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Result of Action

The molecular and cellular effects of (4-Ethoxybenzyl)(2-methoxybenzyl)amine’s action are currently unknown. Given its potential to participate in amination reactions, it may have a role in the synthesis of other compounds or in the modification of proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability. For instance, its boiling point and vapor pressure suggest that it would be stable at room temperature but could evaporate under high heat. Its water solubility indicates that it could be distributed in aqueous environments.

Biological Activity

(4-Ethoxybenzyl)(2-methoxybenzyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and efficacy in various models.

  • Chemical Formula : C17_{17}H21_{21}N
  • CAS Number : 444907-10-2
  • Molecular Weight : 255.36 g/mol

Research indicates that this compound may interact with biological targets involved in cell proliferation and apoptosis. The compound's structure suggests it could inhibit tubulin polymerization, similar to other known microtubule-disrupting agents.

Key Findings:

  • Tubulin Interaction : Preliminary studies suggest that the compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
  • Antiproliferative Effects : In vitro studies have shown significant antiproliferative activity against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50_{50} values reported in the nanomolar range .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Key Pharmacokinetic Parameters:

ParameterValue
Volume of DistributionModerate
Clearance RateModerate
Half-Life~1.8 hours
Bioavailability (IM)9%

These parameters suggest that while the compound penetrates tissues effectively, its rapid clearance may limit its therapeutic potential unless formulated for sustained release .

Case Studies and Efficacy

Several studies have investigated the efficacy of this compound in animal models:

  • In Vivo Efficacy in Mice :
    • Dosing at 10 mg/kg showed significant reduction in tumor size when administered daily over a period of four days.
    • The compound demonstrated a curative effect against T. congolense and T. vivax infections in mice, indicating potential for broader therapeutic applications beyond oncology .
  • Cattle Pharmacokinetics :
    • In cattle studies, the compound was administered via IM injection, revealing low bioavailability but promising pharmacokinetic profiles when reformulated.
    • A continuous IV infusion regimen was developed for treating infections, leading to complete cures observed at 100 days post-treatment .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: (4-Ethoxybenzyl)(2-methoxybenzyl)amine serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.

Biology

  • Potential Biological Activity: Research has indicated that this compound may exhibit biological activities that warrant further investigation. It has been studied for its interactions with biomolecules and potential effects on cellular processes.

Medicine

  • Therapeutic Properties: Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Its mechanism of action could involve binding to specific enzymes or receptors, modulating their activity, and influencing signal transduction pathways .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study explored the antiproliferative effects of similar compounds on cancer cell lines, indicating that derivatives of benzylamines can inhibit cell growth by destabilizing microtubules, which is a critical mechanism in cancer treatment .
  • Antimicrobial Activity:
    • Research has focused on the synthesis of amine derivatives that demonstrate significant antimicrobial properties against various pathogens. The structural characteristics of this compound may enhance its effectiveness as an antimicrobial agent.
  • Biological Interactions:
    • Investigations into the compound’s interaction with GABA receptors suggest potential applications in neuropharmacology, particularly in developing treatments for epilepsy and other neurological disorders .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-Ethyl-N-(2-methoxybenzyl)amine (Compound 47) : Features a 2-methoxybenzyl group and an ethylamine chain. Demonstrates potent AChE inhibition (IC₅₀ = 6.6 µM) and BBB permeability . Compared to (4-Ethoxybenzyl)(2-methoxybenzyl)amine, the absence of a 4-ethoxy group may reduce lipophilicity and alter target specificity.
  • Used in receptor-binding studies .
  • 25C-NBOMe: A phenethylamine derivative with a 2-methoxybenzyl substitution on the amine. Exhibits high 5-HT₂A receptor affinity due to the methoxybenzyl group, leading to hallucinogenic effects .

Table 1: Structural Comparison of Key Compounds

Compound Substituents Key Functional Groups Biological Target
This compound 4-ethoxy, 2-methoxybenzyl Secondary amine Potential AChE/5-HT₂A
N-Ethyl-N-(2-methoxybenzyl)amine 2-methoxybenzyl, ethylamine Tertiary amine AChE
25C-NBOMe 2-methoxybenzyl, phenethylamine Secondary amine 5-HT₂A receptor
Methoctramine Bis(2-methoxybenzyl) tetramine Tetramine Polyamine oxidase

Acetylcholinesterase (AChE) Inhibition

  • Compound 47 (N-Ethyl-N-(2-methoxybenzyl)amine) : IC₅₀ = 6.6 µM against AChE, with BBB permeability predicted via PAMPA assay . The 2-methoxybenzyl group interacts with the AChE catalytic site, while the ethyl group modulates hydrophobicity.
  • (2-Methoxybenzyl)piperazine hybrids : Exhibit AChE inhibition (IC₅₀ = 0.773 µM) when linked to carbazole moieties. Activity is linker-length-dependent, highlighting the importance of spacer design .

Serotonin Receptor Modulation

  • 25C-NBOMe : The 2-methoxybenzyl group increases 5-HT₂A affinity by 10–100× compared to its parent compound 2C-C. This substitution also enhances selectivity, reducing off-target effects .
  • Methoctramine : A tetramine with 2-methoxybenzyl termini. Primarily targets polyamine oxidases but shows secondary activity at muscarinic receptors due to structural mimicry .

Table 2: Pharmacological Data of Key Analogs

Compound Target Activity (IC₅₀/Ki) Reference
Compound 47 AChE 6.6 µM
25C-NBOMe 5-HT₂A Ki = 0.7 nM
Methoctramine Polyamine oxidase IC₅₀ = 2.1 µM

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity and BBB Penetration : The 4-ethoxy group in this compound likely enhances lipid solubility compared to purely methoxy-substituted analogs, improving CNS bioavailability .
  • Toxicity : NBOMe derivatives exhibit high toxicity due to receptor overstimulation, but AChE inhibitors like Compound 47 show low cytotoxicity (up to 100 µM in HT-29 cells) .

Preparation Methods

Synthesis of 4-Ethoxybenzyl Chloride

Chloromethylation of 4-ethoxybenzyl alcohol is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane. For example:

  • Reactants : 4-Ethoxybenzyl alcohol (1.0 mmol), SOCl₂ (1.2 mmol)

  • Conditions : Reflux at 40°C for 4 hours

The resulting 4-ethoxybenzyl chloride is isolated via distillation or crystallization.

Amination with 2-Methoxybenzylamine

The chloride intermediate reacts with 2-methoxybenzylamine in a polar aprotic solvent:

  • Reactants : 4-Ethoxybenzyl chloride (0.3 mol), 2-methoxybenzylamine (0.3 mol)

  • Solvent : Ethanol (1 L)

  • Conditions : 40°C, 6 hours, with NaI (0.3 mol) as a catalyst

Workup includes filtration, acid-base extraction, and vacuum distillation, yielding up to 92% for analogous compounds.

Key Considerations

  • Catalyst Choice : Sodium iodide enhances nucleophilicity via the Finkelstein reaction.

  • Solvent Effects : Ethanol facilitates SN₂ mechanisms, while THF may favor higher temperatures.

Phase-Transfer Catalyzed Chloromethylation and Amination

Adapted from a patent for 2,4-dimethoxybenzylamine, this method employs a two-phase system with a phase-transfer catalyst (PTC) to enhance reactivity.

Chloromethylation Step

A mixture of 4-ethoxybenzyl alcohol, paraformaldehyde, and hydrochloric acid is heated with a PTC (e.g., tetrabutylammonium bromide):

  • Reactants : 4-Ethoxybenzyl alcohol (1.0 mmol), paraformaldehyde (1.2 mmol)

  • Conditions : 60–80°C, 4 hours

The intermediate 4-ethoxybenzyl chloride is isolated and purified.

Amination with Hexamine

Hexamethylenetetramine (urotropine) serves as an ammonia equivalent:

  • Reactants : 4-Ethoxybenzyl chloride (0.3 mol), urotropine (0.3 mol)

  • Solvent : Ethanol/water (1:1)

  • Conditions : Reflux at 80°C for 6 hours

Hydrolysis with hydrochloric acid yields the primary amine, which subsequently reacts with 2-methoxybenzyl chloride under similar conditions.

Comparative Analysis of Synthesis Methods

MethodYield (Analogous Compounds)ConditionsAdvantagesLimitations
Reductive Amination75–85%Room temperatureSingle-step, scalableSensitivity to aldehyde/amine ratio
Nucleophilic Substitution85–92%40–60°CHigh purity, robust protocolRequires chloride intermediate
Phase-Transfer Catalysis90%60–80°CEfficient for bulky substratesMulti-step, solvent-intensive

Q & A

Advanced Research Question

  • Chiral chromatography : Use chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers if asymmetric synthesis introduces stereocenters .
  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating spatial proximity of substituents on the benzyl groups .
  • LC-MS/MS : Identifies low-abundance impurities (e.g., dialkylated byproducts) via fragmentation patterns and retention time matching .

What pharmacological activities have been reported for compounds with structural similarities to this compound?

Basic Research Question
Analogous 2-methoxybenzylamine derivatives exhibit:

  • Serotonergic activity : Binding to 5-HT2A_{2A} receptors, as seen in NBOMe compounds .
  • Multitarget potential : Piperazine-linked derivatives show anti-amyloidogenic and cholinesterase inhibitory activity in Alzheimer’s models, suggesting possible dual therapeutic mechanisms .

How should researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

  • Batch purity analysis : Re-evaluate bioassays using rigorously purified samples to exclude confounding effects from impurities (e.g., residual imines or dialkylated amines) .
  • Receptor profiling : Use competitive binding assays (e.g., radioligand displacement) to confirm selectivity across receptor subtypes .
  • Meta-analysis : Compare structural analogs (e.g., 4-methoxy vs. 4-ethoxy substitutions) to isolate electronic or steric effects on activity .

What computational methods are suitable for predicting the physicochemical or pharmacokinetic properties of this compound?

Advanced Research Question

  • Molecular docking : Simulate interactions with targets like 5-HT2A_{2A} using software (AutoDock Vina) to rationalize binding affinities .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP or metabolic stability .
  • DFT calculations : Predict redox behavior (e.g., susceptibility to oxidative degradation) via HOMO-LUMO energy gaps .

What strategies are recommended for impurity profiling during scale-up synthesis?

Advanced Research Question

  • Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and byproduct formation .
  • Orthogonal purification : Combine column chromatography (silica gel) with recrystallization (ethanol/water) to remove persistent impurities .
  • Stability studies : Accelerated degradation under heat/light identifies labile functional groups (e.g., ethoxy hydrolysis) requiring formulation safeguards .

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